

On-Target Confirmation of IDH1-C227: A Comparative Guide to Thermal Shift Assays

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Compound of Interest

Compound Name: IDH-C227

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In the development of targeted therapies such as IDH1-C227, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), rigorous confirmation of on-target engagement is paramount. The cellular thermal shift assay (CETSA) has emerged as a powerful technique to directly measure the binding of a compound to its target protein in a cellular environment. This guide provides a comparative overview of using thermal shift assays to confirm the on-target effects of IDH1 inhibitors, supported by experimental data and protocols for key methodologies.

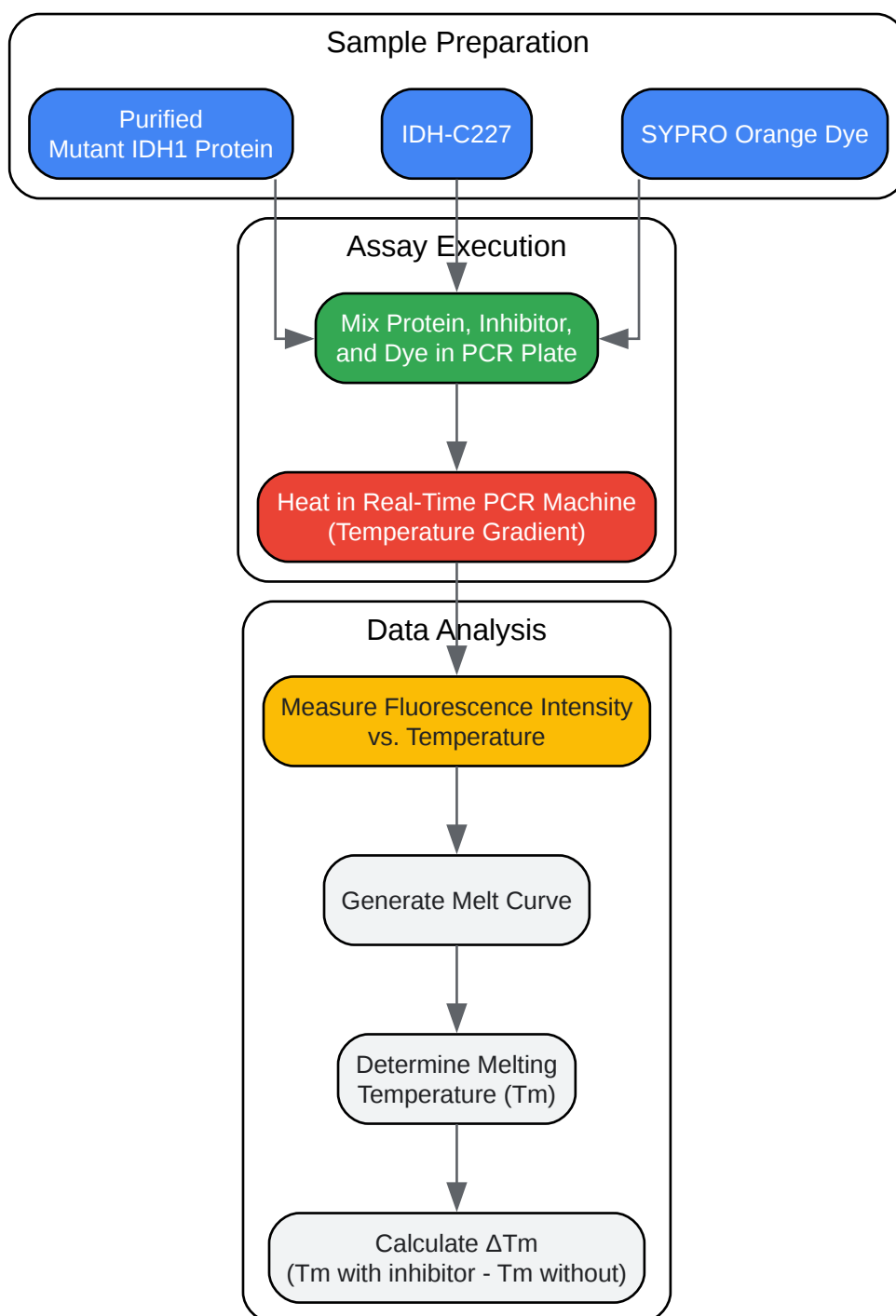
Comparison of Target Engagement Assays

While various methods can assess the efficacy of an IDH1 inhibitor, they provide different types of information. Thermal shift assays directly measure the physical interaction between the inhibitor and the target protein. In contrast, biochemical and cellular assays measure the functional consequence of this interaction, which is the inhibition of 2-hydroxyglutarate (2-HG) production.

Assay Type	Principle	Key Parameter	Typical Results for Potent IDH1 Inhibitors
Thermal Shift Assay (DSF/CETSA)	Ligand binding increases the thermal stability of the target protein.	ΔT_m (°C) (Change in Melting Temperature)	Significant positive shift in melting temperature (e.g., >2°C) in the presence of the inhibitor.
Biochemical Assay	Measures the inhibitor's ability to block the enzymatic activity of purified mutant IDH1 in converting α -ketoglutarate to 2-HG.	IC ₅₀ (nM) (Half-maximal inhibitory concentration)	Low nanomolar IC ₅₀ values, indicating high potency. ^[1]
Cellular Assay	Quantifies the reduction of 2-HG levels in cells expressing mutant IDH1 after treatment with the inhibitor.	EC ₅₀ (nM) (Half-maximal effective concentration)	Potent reduction of cellular 2-HG levels, with low nanomolar EC ₅₀ values.

Visualizing the Thermal Shift Assay Workflow

The following diagram illustrates the general workflow of a Differential Scanning Fluorimetry (DSF)-based thermal shift assay, a common method for assessing protein thermal stability in response to ligand binding.



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References

- 1. Biochemical, cellular, and biophysical characterization of a potent inhibitor of mutant isocitrate dehydrogenase IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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